4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group The compound also features a pyridine ring with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxylic acid and 2-amino-3-methylpyridine.
Coupling Reaction: The carboxylic acid is reacted with the amine in the presence of a coupling reagent such as titanium tetrachloride and pyridine, which acts as both a solvent and a base.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific examples are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and aryl boronic acids to substitute the bromine atom.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various aryl-substituted thiophene derivatives .
Scientific Research Applications
4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent against extended-spectrum β-lactamase producing Escherichia coli.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: The compound can be used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and preventing bacterial resistance . The exact molecular pathways and targets can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound is structurally similar but has a different substitution pattern on the pyridine ring.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Lacks the bromine atom, which can affect its reactivity and applications.
Uniqueness
4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-3-2-4-13-10(7)14-11(15)9-5-8(12)6-16-9/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHIYODYILZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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